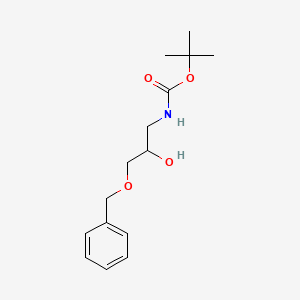
3-(Boc-amino)-1-(benzyloxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-1-(benzyloxy)-2-propanol is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis Applications
- The compound is utilized in the enantioselective synthesis of orthogonally protected different (2S)-2,3-diaminopropanoates and unnatural furyl-substituted tert-butoxy)carbonyl (Boc) as well as (benzyloxy)carbonyl (Cbz) protected amino acid esters, achieved via an enantioselective aza-Henry reaction. This process emphasizes the role of organocatalysis in achieving high enantioselectivity (Kumaraswamy & Pitchaiah, 2011).
Catalytic Applications
- In the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, a combination of tert-butoxycarbonyl(N-Boc)-protected alpha-amino acids and chiral vicinal amino alcohols, including 3-(Boc-amino)-1-(benzyloxy)-2-propanol, was utilized. This resulted in the synthesis of novel catalysts with high enantioselectivity (Pastor, Vaestilae, & Adolfsson, 2003).
Synthetic Studies on Oxirane Compounds
- Research on the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, which is related to this compound, has been conducted to understand its derivatives and synthesis processes. This is part of the broader scope of synthetic studies on oxirane compounds (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).
Chiral Compound Synthesis
- The compound has been used in the synthesis of chiral 3-amino-3-aryl-2-oxindoles, demonstrating its application in the synthesis of biologically active compounds. This process involved Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines, showcasing its utility in synthesizing chiral compounds (Marques & Burke, 2016).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-(Boc-amino)-1-(benzyloxy)-2-propanol is the N-Boc deprotection process, which is a common reaction in pharmaceutical research and development . The compound acts as a substrate in this process, undergoing deprotection to yield a variety of aromatic and aliphatic amines .
Mode of Action
The compound interacts with its targets through a catalytic process . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .
Biochemical Pathways
The affected pathway is the N-Boc deprotection pathway. The compound, under the influence of a catalyst and solvent, undergoes deprotection to yield a variety of aromatic and aliphatic amines . This process often occurs in residence times of less than a minute at 140 °C .
Pharmacokinetics
The compound’s ADME properties are influenced by the conditions of the reaction. For instance, using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines . The same catalyst/solvent combination is ineffective in batch conditions, due to the much lower temperature of refluxing thf .
Result of Action
The result of the compound’s action is the production of a variety of aromatic and aliphatic amines . For example, Boc-protected p-chloroaniline was deprotected with a throughput of 18 mmol p-chloroaniline per hour per gram of catalyst, sustained over 9 hours .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of a catalyst. For instance, the use of a catalyst lowers the required reaction temperature . Additionally, the reaction is more efficient in a continuous flow reactor with a low-boiling solvent, as compared to batch conditions .
Propriétés
IUPAC Name |
tert-butyl N-(2-hydroxy-3-phenylmethoxypropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-13(17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSAGJQTUBCWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137618-53-2 |
Source


|
| Record name | tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
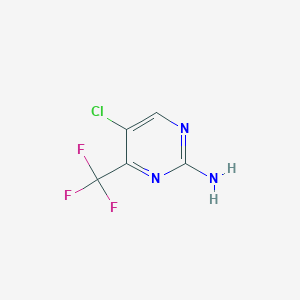

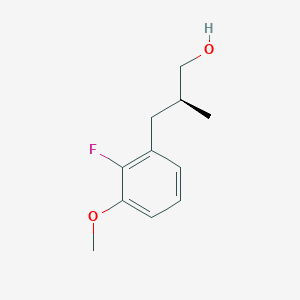
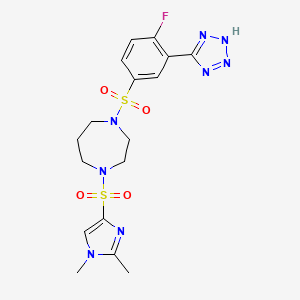
![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)
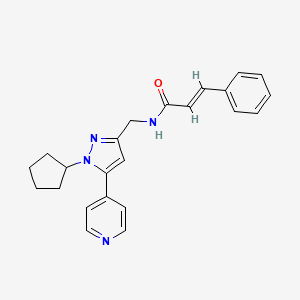
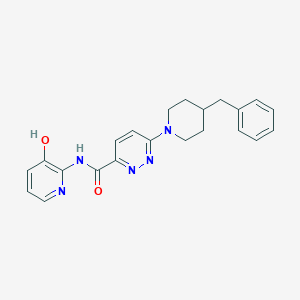

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate](/img/structure/B3001182.png)
![5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3001184.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001187.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3001188.png)

